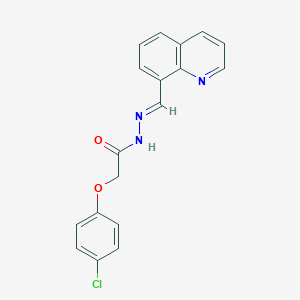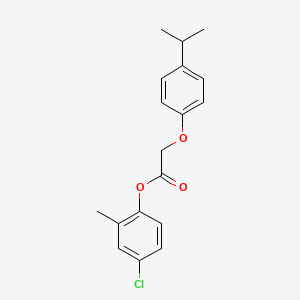![molecular formula C20H23N3O B5551517 2-methyl-N-[2-(4-morpholinyl)ethyl]benzo[h]quinolin-4-amine](/img/structure/B5551517.png)
2-methyl-N-[2-(4-morpholinyl)ethyl]benzo[h]quinolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related quinoline derivatives involves multi-step procedures, starting from various precursors. For instance, a high-yield, three-step synthesis starting from 4-methylquinolin-2-ol through nitration, chlorination, and amination has been documented (Heiskell et al., 2005). Another method involves Buchwald–Hartwig amination to synthesize 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines from bromoquinoline precursors (Bonacorso et al., 2018).
Molecular Structure Analysis
Structural characterization of these compounds is often achieved using multinuclear NMR spectroscopy, elemental analysis, and X-ray crystallography. For example, ethyl and cyclohexyl-(4-methyl-6-nitro-quinolin-2-yl)amine's structures were confirmed via single crystal X-ray structure analysis (Heiskell et al., 2005).
Chemical Reactions and Properties
Quinoline derivatives exhibit a range of chemical reactions, including Knoevenagel condensation and Michael addition, leading to various quinoline-5-ones and other derivatives (Ye et al., 1999). These reactions showcase the compounds' versatility in chemical synthesis and potential for creating diverse molecular architectures.
Physical Properties Analysis
The physical properties, such as solubility, melting points, and crystal structures, are crucial for understanding the compound's behavior in different environments. These properties are typically determined through experimental methods like melting point analysis and solubility testing in various solvents.
Chemical Properties Analysis
Quinoline derivatives' chemical properties, such as reactivity towards nucleophiles, electrophiles, and their photophysical behavior, reflect their complex aromatic structures. For example, the interaction of morpholinyl- and pyrrolidinyl-substituted quinolines with ct-DNA suggests potential for π-stacking and/or hydrogen-bonding interactions, indicative of their complex chemical behavior (Bonacorso et al., 2018).
科学的研究の応用
Synthesis and Chemical Properties
Research has focused on the synthesis of alkyl and aryl substituted benzo[h]quinolines, showcasing the versatility of these compounds in organic synthesis. For example, the reaction of 4-chloro-2-methylquinolines with 1-naphthylamine under neat conditions yielded 2-methyl-N-(1-naphthyl)quinolin-4-amines. These intermediates were further reacted with aliphatic and aromatic carboxylic acids to produce various substituted benzo[h]naphtho[1,2-b][1,6]naphthyridines, demonstrating the compounds' utility in synthesizing complex heterocyclic systems (Prabha & Prasad, 2012).
Catalysis and Ligand Design
In the field of catalysis, these compounds have been employed in designing ligands for asymmetric hydrogenation reactions. For instance, derivatives have been developed as P-chiral phosphine ligands for rhodium-catalyzed asymmetric hydrogenation, indicating their potential in synthesizing chiral pharmaceutical ingredients and understanding reaction mechanisms (Imamoto et al., 2012).
Material Science and Organic Electronics
In material science, specifically in the development of organic light-emitting diodes (OLEDs), novel 1,8-naphthalimide derivatives, which share structural similarities with the target compound, have been synthesized and investigated for their potential as standard-red light-emitting materials for OLED applications. These investigations reveal the compounds' significant roles in enhancing device performance and efficiency (Luo et al., 2015).
Pharmaceutical Research
In pharmaceutical research, the focus has been on modifying the chemical structure of benzo[h]quinolines to investigate their biological activities, including antimicrobial and antitubercular properties. For example, quinoline-based compounds have been synthesized and evaluated for their antimicrobial activity, showing potential as novel therapeutic agents (Journals & Vora, 2012).
特性
IUPAC Name |
2-methyl-N-(2-morpholin-4-ylethyl)benzo[h]quinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O/c1-15-14-19(21-8-9-23-10-12-24-13-11-23)18-7-6-16-4-2-3-5-17(16)20(18)22-15/h2-7,14H,8-13H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXGXYRFMQIASBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC3=CC=CC=C3C2=N1)NCCN4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(2-morpholin-4-ylethyl)benzo[h]quinolin-4-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)phenyl acetate](/img/structure/B5551438.png)
![2-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)ethyl propionate](/img/structure/B5551444.png)
![4-[(2,4-dimethoxybenzylidene)amino]-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5551447.png)

![4-[(4aR*,7aS*)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]-N-methyl-N-(pyridin-3-ylmethyl)pyrimidin-2-amine](/img/structure/B5551460.png)

![N-[3-(acetylamino)phenyl]-3-nitrobenzamide](/img/structure/B5551468.png)

![N-({1-[(2-methyl-1H-imidazol-1-yl)methyl]cyclopropyl}methyl)pyrimidin-4-amine](/img/structure/B5551478.png)
![3-[5-(aminosulfonyl)-2-thienyl]-N-cyclopropylbenzamide](/img/structure/B5551481.png)
![3-[1-(3-amino-3-oxopropyl)-1H-pyrazol-4-yl]-N,N-diethylbenzamide](/img/structure/B5551485.png)

![1-(2-amino-2-oxoethyl)-N-[1-(6-methyl-2-pyridinyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5551500.png)
![8-methoxy-N-[(4-methyl-1,3-benzoxazol-2-yl)methyl]-3-chromanecarboxamide](/img/structure/B5551524.png)